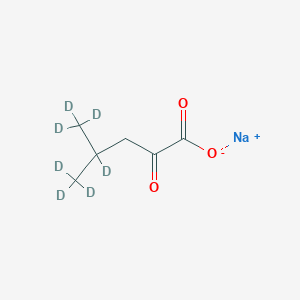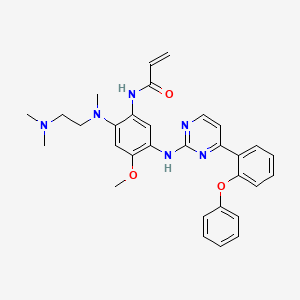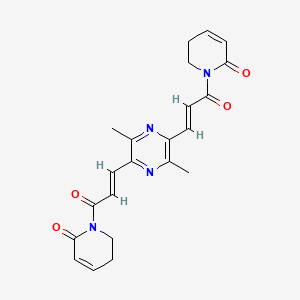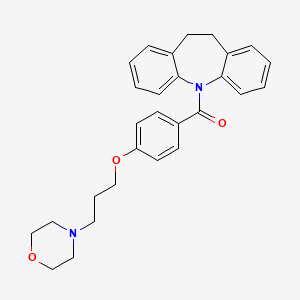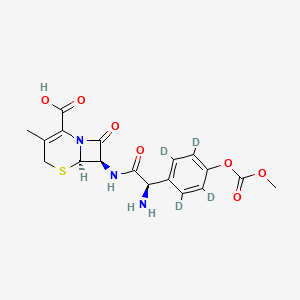
Methoxycarbonyl Cefadroxil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycarbonyl Cefadroxil-d4 is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms in the molecule, making it useful for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxycarbonyl Cefadroxil-d4 involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the overall structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Methoxycarbonyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Methoxycarbonyl Cefadroxil-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil and its derivatives.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of cefadroxil in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the absorption, distribution, metabolism, and excretion of cefadroxil.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing
Mechanism of Action
Methoxycarbonyl Cefadroxil-d4, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the disruption of cell wall biosynthesis and ultimately causes bacterial cell lysis. The incorporation of deuterium does not significantly alter the mechanism of action but enhances the compound’s stability and analytical utility .
Comparison with Similar Compounds
Methoxycarbonyl Cefadroxil-d4 can be compared with other deuterated and non-deuterated cephalosporin antibiotics, such as:
Cefadroxil: The non-deuterated parent compound with similar antibacterial properties.
Cefadroxil-d4: Another deuterated analog used for similar research purposes.
Cephalexin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique due to its specific deuterium labeling, which provides advantages in analytical precision and stability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H19N3O7S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-methoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O7S/c1-8-7-29-16-12(15(23)21(16)13(8)17(24)25)20-14(22)11(19)9-3-5-10(6-4-9)28-18(26)27-2/h3-6,11-12,16H,7,19H2,1-2H3,(H,20,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
InChI Key |
HPHUOITVNQICJI-VWZYBACSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])OC(=O)OC)[2H] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)OC(=O)OC)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


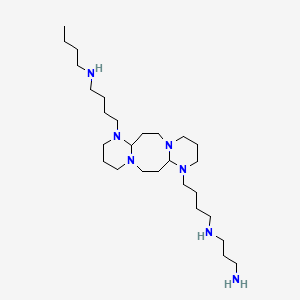


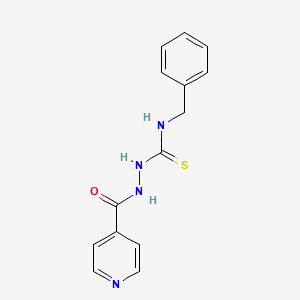
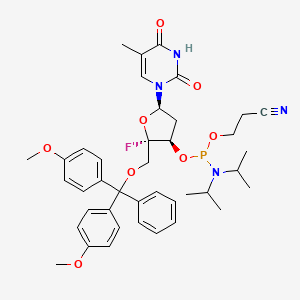
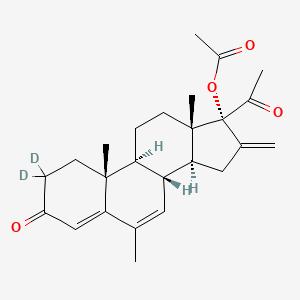
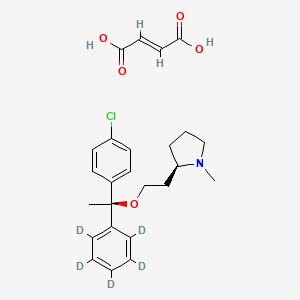
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
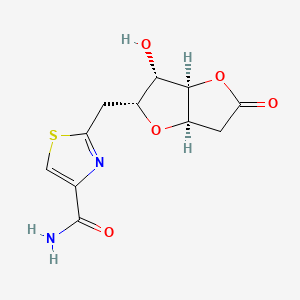
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
